(4-Aminopyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFSVZONUPBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635064 | |
| Record name | (4-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959957-75-6 | |
| Record name | (4-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Aminopyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
Introduction
(4-Aminopyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a pyridine ring substituted with both an amine and a boronic acid group, makes it a highly versatile and valuable building block. The pyridine moiety is a common scaffold in pharmaceuticals, capable of engaging in hydrogen bonding and other key intermolecular interactions. The boronic acid functional group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, handling, and reactivity of (4-Aminopyridin-3-yl)boronic acid. It further delves into its mechanistic role in catalysis and its proven applications as a critical intermediate in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. (4-Aminopyridin-3-yl)boronic acid is a solid, typically white, compound whose properties are dictated by the interplay between the basic aminopyridine core and the acidic boronic acid moiety.
| Property | Value | Source |
| CAS Number | 959957-75-6 | [2] |
| Molecular Formula | C₅H₇BN₂O₂ | [2] |
| Molecular Weight | 137.93 g/mol | [2] |
| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | [2] |
| Physical Form | Solid | [3] |
| pKa (Predicted) | 4.24 ± 0.10 (for 6-amino isomer) | [3] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis, Stability, and Handling
Synthesis
The synthesis of heteroaryl boronic acids like (4-Aminopyridin-3-yl)boronic acid is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation is a particularly robust and widely adopted method.[4] This reaction typically involves the cross-coupling of a halo-aminopyridine (e.g., 3-bromo-4-aminopyridine or 3-iodo-4-aminopyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4]
The general synthetic approach is as follows:
-
A reaction vessel is charged with the 3-halo-4-aminopyridine starting material, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
An anhydrous, deoxygenated solvent (such as dioxane or DMF) is added.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the final (4-Aminopyridin-3-yl)boronic acid.
This method is valued for its high functional group tolerance, allowing for the synthesis of complex boronic acids without the need for extensive protecting group strategies.[4]
Stability and Storage
Boronic acids are known to be sensitive to certain conditions. A primary degradation pathway is the trimerization to form a boroxine anhydride through the loss of water. This process is often reversible but can complicate stoichiometry and reaction kinetics. Boronic esters, such as the pinacol ester intermediates, are generally more stable but are still susceptible to hydrolysis.[5]
Expert Insight: To ensure the integrity and reactivity of (4-Aminopyridin-3-yl)boronic acid, the following storage and handling protocols are critical:
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[6] For long-term stability, refrigeration or freezing (e.g., -20°C) in a dark, dry place is strongly recommended.[3]
-
Handling: Avoid prolonged exposure to atmospheric moisture and air.[7] When weighing and dispensing the reagent, do so in a controlled environment, such as a glove box or under a stream of inert gas, if possible. Use dry solvents and glassware for reactions to prevent premature degradation.
Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The paramount utility of (4-Aminopyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the pyridine ring (at the C3 position) and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[8]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Causality Behind the Steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar-X). This is often the rate-limiting step and results in a Pd(II) complex.[9]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, KOAc) to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aminopyridinyl group to the palladium, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments (Ar and the aminopyridinyl group) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Applications in Medicinal Chemistry and Drug Discovery
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The boronic acid functional group adds another layer of utility, making (4-Aminopyridin-3-yl)boronic acid a high-value intermediate.[11]
Role as a Synthetic Building Block: The primary application is to introduce the 4-aminopyridine moiety into target molecules via Suzuki-Miyaura coupling. This allows for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR). The ability to form C-C bonds under relatively mild conditions preserves other sensitive functional groups within the molecule, which is a significant advantage in the synthesis of complex drug candidates.[1] Boronic acid-containing aminopyridines have been used to develop antagonists for chemokine receptors like CXCR1/2, which are targets for inflammatory diseases.[12]
The Boronic Acid as a Pharmacophore: Beyond its role in synthesis, the boronic acid group itself can be a key pharmacophore. It is a known bioisostere of carboxylic acids and can act as a reversible covalent inhibitor of serine proteases.[11] The boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a serine residue in an enzyme's active site. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.[13] Therefore, molecules synthesized using (4-Aminopyridin-3-yl)boronic acid may be designed where the boronic acid is retained in the final structure to serve as a bioactive component.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of (4-Aminopyridin-3-yl)boronic acid with an aryl bromide.
Objective: To synthesize a 4-amino-3-arylpyridine derivative.
Materials:
-
(4-Aminopyridin-3-yl)boronic acid (1.2 eq.)
-
Aryl Bromide (Ar-Br) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq.), (4-Aminopyridin-3-yl)boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential degradation. Anhydrous base is crucial as water can affect the catalytic activity.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. Degassing is essential for reproducibility and high yield.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Rationale: The solvent mixture provides a medium that can dissolve both the organic starting materials and the inorganic base, facilitating the reaction. The solvent must be degassed to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath (e.g., 90-100°C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Rationale: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
-
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Rationale: This removes the inorganic byproducts and the bulk of the polar solvent.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Toxicology
Safe handling of all chemicals is essential. Based on data for structurally similar aminopyridines and boronic acids, (4-Aminopyridin-3-yl)boronic acid should be handled with care.
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14] The parent 4-aminopyridine is known to be highly toxic.[15]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17]
-
Handling: Avoid creating dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]
-
Conclusion
(4-Aminopyridin-3-yl)boronic acid is a powerful and versatile reagent for chemical synthesis and drug discovery. Its value is derived from the strategic combination of a pharmaceutically relevant aminopyridine core with the synthetically tractable boronic acid handle. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively leverage this molecule for the construction of novel chemical entities with significant potential in therapeutic development. Its continued use as a key building block is certain to contribute to advancements in medicinal chemistry and materials science.
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Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3635. [Link]
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PubChem. (2025). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Schuler, A. D., et al. (2015). Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 25(18), 3879-3883. [Link]
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Autechaux, A. (2026). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Medium. [Link]
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Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134-2147. [Link]
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Al-Zoubi, R. M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]
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Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3482. [Link]
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Royal Society of Chemistry. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7, 589-598. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
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Alkali Metals Limited. (n.d.). 2-AMINO PYRIDINE MSDS. [Link]
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Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283. [Link]
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Bissember, A. C., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(16), 6398-6402. [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Šterman, A., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers, 6, 2991-2998. [Link]
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Judge, B. S., & Tormoehlen, L. M. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 289-294. [Link]
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PrepChem. (n.d.). Synthesis of 4-tolylboronic acid. [Link]
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Structure Elucidation of (4-Aminopyridin-3-yl)boronic acid: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminopyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. As a versatile building block, its precise structural integrity is paramount for predictable outcomes in complex synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions, and for ensuring desired interactions in structure-based drug design.[1] This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this molecule. We move beyond simple data reporting to explain the causality behind methodological choices, addressing common challenges associated with boronic acids, such as their propensity for dehydration and oligomerization.[2] This document outlines an integrated analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography, ensuring a self-validating system for structural confirmation.
Introduction: The Significance of Structural Verification
Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars in modern organic synthesis and medicinal chemistry.[1][3] Their utility as precursors in forming carbon-carbon and carbon-heteroatom bonds is well-established.[1] The title compound, (4-Aminopyridin-3-yl)boronic acid, combines the functionalities of a pyridine ring, an amino group, and a boronic acid moiety, making it a valuable synthon for introducing these features into complex target molecules.
However, the inherent chemical nature of boronic acids presents unique analytical challenges. They can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially under dehydrating conditions.[2] This phenomenon can lead to complex and often misleading spectral data if not properly managed. Therefore, a multi-faceted analytical strategy is not just recommended; it is essential for irrefutable structural verification. This guide details such a strategy, designed to provide orthogonal data points that, when combined, create a complete and validated structural picture.[4]
Physicochemical Properties
A foundational step in any analysis is understanding the basic properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇BN₂O₂ | PubChem[5] |
| Molecular Weight | 137.93 g/mol | PubChem[5] |
| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | PubChem[5] |
| CAS Number | 959957-75-6 | PubChem[5] |
| Appearance | White to off-white solid | [6] |
The Integrated Analytical Workflow
Successful structure elucidation relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data should be self-consistent.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution. For (4-Aminopyridin-3-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.
Expertise & Experience: Overcoming Boronic Acid Challenges
A common pitfall in NMR analysis of boronic acids is the formation of boroxine trimers, which results in broadened signals or multiple sets of peaks, making spectra difficult to interpret.[2]
Causality: This dehydration-driven trimerization changes the chemical environment of the atoms near the boron center. The key to obtaining clean, monomeric spectra is to use a solvent that disrupts the trimer.
Solution: Protic deuterated solvents like methanol-d₄ or D₂O effectively break up the boroxine by forming hydrogen bonds or exchanging with the B-OH protons.[2] While this leads to the loss of the observable B-OH proton signal, it ensures that the aromatic and amino signals are sharp and representative of the monomeric species. DMSO-d₆ is also a viable option that may preserve the protic signals.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of methanol-d₄. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons (though none are expected here besides the pyridine CHs).
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.[7] This is a crucial experiment.
-
Use a boron-free probe or a background-subtracted spectrum to avoid interference from the borosilicate glass of the NMR tube.
-
Reference the spectrum to an external standard like BF₃·OEt₂.
-
Data Interpretation: Expected Results
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~8.0-8.2 | s | H-2 (Pyridine) | Adjacent to N and ortho to the boronic acid group. |
| ~7.8-8.0 | d | H-6 (Pyridine) | Coupled to H-5. | |
| ~6.7-6.9 | d | H-5 (Pyridine) | Coupled to H-6, shielded by the amino group. | |
| ~5.0-6.0 | br s | -NH₂ | Broad signal due to quadrupole effects and exchange. | |
| ¹³C | ~155-160 | C | C-4 (Pyridine) | Carbon bearing the amino group. |
| ~145-150 | CH | C-2 (Pyridine) | Deshielded by adjacent nitrogen. | |
| ~140-145 | CH | C-6 (Pyridine) | Deshielded by adjacent nitrogen. | |
| ~110-115 | CH | C-5 (Pyridine) | Shielded by the amino group. | |
| C-B bond | C | C-3 (Pyridine) | Signal for the carbon attached to boron can be broad and difficult to observe. | |
| ¹¹B | ~28-33 | br s | B(OH)₂ | Characteristic range for trigonal (sp²-hybridized) arylboronic acids.[8][9] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expertise & Experience: Navigating MS Complexities
Direct analysis of boronic acids by MS can be complicated by in-source reactions, such as dehydration to form boroxines, or the formation of solvent adducts.[10][11]
Causality: The high-energy environment of the MS source can easily eliminate water from the boronic acid moiety.
Solution: Employing soft ionization techniques like Electrospray Ionization (ESI) is critical. Running the analysis in negative ion mode is often advantageous for boronic acids, as it favors the formation of the deprotonated molecular ion [M-H]⁻, which is stable and easily interpretable.[12]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]
-
Chromatography (Optional but Recommended): Use a C18 column with a mobile phase of acetonitrile and water containing a modifier like 10 mM ammonium acetate to ensure good peak shape and separation from impurities.[10]
-
MS Acquisition (ESI-):
-
Set the mass spectrometer to scan in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas temperature) to minimize fragmentation and adduct formation.[12]
-
Acquire data over a mass range of m/z 50-500.
-
Data Interpretation: Expected Ions
| Ion | Formula | Calculated m/z (Exact Mass) | Mode | Comment |
| [M+H]⁺ | [C₅H₈BN₂O₂]⁺ | 139.0673 | ESI+ | Protonated molecule. |
| [M-H]⁻ | [C₅H₆BN₂O₂]⁻ | 137.0528 | ESI- | Deprotonated molecule, often the base peak in negative mode.[12] |
| [M-H₂O+H]⁺ | [C₅H₆BN₂O]⁺ | 121.0567 | ESI+ | Ion resulting from in-source water loss. |
Exact mass calculated for the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁴N, ¹⁶O).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Data Interpretation: Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale & Comments |
| 3450–3250 | N-H stretch | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretch). Broadening can indicate hydrogen bonding. |
| 3200–2500 | O-H stretch | Boronic Acid (-B(OH)₂) | Very broad absorption due to strong intermolecular hydrogen bonding. |
| ~1650-1600 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration. |
| ~1600, ~1500, ~1450 | C=C, C=N stretch | Pyridine Ring | Characteristic aromatic ring vibrations. |
| ~1350-1310 | B-O stretch | Boronic Acid (-B-O) | Strong, characteristic stretch for the boron-oxygen bond. |
X-ray Crystallography: The Definitive Proof
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[13] It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms.
Expertise & Experience: The Challenge of Crystallization
The primary hurdle for this technique is growing a single, diffraction-quality crystal. This can be a process of trial and error, involving screening of various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).
Experimental Workflow: X-ray Crystallography
Caption: Workflow for single-crystal X-ray analysis.
-
Crystallization: Grow single crystals of (4-Aminopyridin-3-yl)boronic acid from a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[14] The resulting diffraction pattern of spots is collected.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell.[14] An atomic model is built into this map and computationally refined to best fit the experimental data.[13]
Data Interpretation: The final output is a 3D model of the molecule, confirming the connectivity of the pyridine ring, the positions of the amino and boronic acid groups, and providing precise bond lengths and angles, leaving no ambiguity about the compound's structure.
Conclusion
The structure elucidation of (4-Aminopyridin-3-yl)boronic acid requires a rigorous and integrated analytical approach. While initial checks with MS and FT-IR can quickly confirm molecular weight and functional groups, detailed NMR spectroscopy (¹H, ¹³C, and particularly ¹¹B) is essential for mapping the molecular framework in solution. Special care must be taken during NMR sample preparation to mitigate the effects of boroxine formation. For absolute, unambiguous proof of structure, single-crystal X-ray crystallography stands as the definitive technique. By systematically applying the methodologies outlined in this guide, researchers and drug development professionals can ensure the identity and purity of this critical building block, leading to more reliable and reproducible scientific outcomes.
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G. S. C. C. Leite, C. F. R. A. C. Lima, M. F. C. Guedes da Silva, A. J. L. Pombeiro, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, Molecules, [Link]
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An In-Depth Technical Guide to (4-Aminopyridin-3-yl)boronic acid (CAS: 959957-75-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Aminopyridinyl Boronic Acids in Modern Drug Discovery
(4-Aminopyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry. Its unique electronic and structural features, combining the nucleophilicity of the aminopyridine core with the versatile reactivity of the boronic acid moiety, make it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, purification, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties and Structural Elucidation
(4-Aminopyridin-3-yl)boronic acid is a stable, typically off-white to pale yellow solid under ambient conditions. A thorough understanding of its physicochemical properties is crucial for its effective use in synthesis and for the accurate interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 959957-75-6 | [1] |
| Molecular Formula | C₅H₇BN₂O₂ | [1] |
| Molecular Weight | 137.93 g/mol | [1] |
| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in methanol and water; sparingly soluble in other organic solvents | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2] | Inferred from safety data of similar compounds[2][3] |
Structural Formula:
Caption: 2D structure of (4-Aminopyridin-3-yl)boronic acid.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of boronic acids. It is important to note that boronic acids can form cyclic anhydrides (boroxines) in solution, which can lead to complex NMR spectra.[4] To obtain clean, monomeric spectra, it is often advisable to use a coordinating solvent like methanol-d₄ or D₂O, which breaks up these oligomeric species.[4]
Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, (6-propylcarbamoyl)pyridine-3-)boronic acid (in D₂O):
-
¹H NMR (400 MHz, D₂O): δ 8.86 (s, 1H), 8.68 (d, 1H), 8.21 (d, 1H), 3.32 (t, 2H), 1.55 (sext, 2H), 0.84 (t, 3H)[5]
-
¹³C NMR (96 MHz, D₂O): δ 171.24, 170.15, 154.45, 149.38, 143.97, 124.25, 44.20, 24.88, 13.53[5]
¹¹B NMR Spectroscopy:
¹¹B NMR is a powerful technique for characterizing boron-containing compounds. For three-coordinate boronic acids, the chemical shifts typically appear in the range of δ 27-33 ppm.[6]
Synthesis and Purification: A Practical Approach
The synthesis of pyridinylboronic acids is well-established, with the most common method being the halogen-metal exchange of a halopyridine followed by borylation.
Proposed Synthesis of (4-Aminopyridin-3-yl)boronic acid
The following is a representative, detailed protocol for the synthesis of (4-Aminopyridin-3-yl)boronic acid, adapted from established procedures for similar compounds. The starting material, 3-bromo-4-aminopyridine, can be synthesized from pyridine.[5]
Caption: Proposed synthetic workflow for (4-Aminopyridin-3-yl)boronic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromo-4-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with aqueous hydrochloric acid (2 M) until the pH is approximately 1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Isolation: Adjust the pH of the aqueous layer to approximately 7.4 with a saturated aqueous solution of sodium bicarbonate. The product should precipitate out of the solution.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum to yield (4-Aminopyridin-3-yl)boronic acid.
Purification Strategies
Boronic acids can be challenging to purify via traditional silica gel chromatography due to their polarity and potential for decomposition on silica.[7]
Recommended Purification Protocol (Recrystallization/Precipitation):
-
Dissolution: Dissolve the crude (4-Aminopyridin-3-yl)boronic acid in a minimal amount of hot water or a methanol/water mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
An alternative purification method involves the formation of a diethanolamine adduct, which is often a crystalline solid that can be easily isolated and subsequently hydrolyzed back to the pure boronic acid.[7][8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
(4-Aminopyridin-3-yl)boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides.[9][10] This reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of biaryl motifs commonly found in pharmaceuticals.[11]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol:
This protocol describes a general procedure for the coupling of (4-Aminopyridin-3-yl)boronic acid with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine (4-Aminopyridin-3-yl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture under a nitrogen or argon atmosphere at a temperature ranging from 80 to 110 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Safety, Handling, and Storage
While boronic acids are generally considered to have low toxicity, appropriate safety precautions should always be taken in a laboratory setting.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2][3] Avoid contact with skin and eyes.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[2] For long-term storage, refrigeration is recommended.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
(4-Aminopyridin-3-yl)boronic acid is a versatile and valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions makes it particularly important in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex bioactive molecules continues to grow, the importance of key intermediates like (4-Aminopyridin-3-yl)boronic acid is set to increase.
References
- Barreiro, E. J., & Fraga, C. A. M. (2015).
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
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PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2009). Organic Process Research & Development, 13(4), 748-751.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). A General and Efficient Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397.
- Li, X., & Engle, K. M. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1223-1228.
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Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
- Widdowson, D. A., & Sandford, G. (2010).
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-PYRIDYLBORONIC ACID. Retrieved from [Link]
- Bouillon, A., Lancelot, J. C., Collot, V., Bovy, P. R., & Rault, S. (2002). Synthesis of novel halopyridinylboronic acids and esters. Part 3: 2, or 3-Halopyridin-4-yl-boronic acids and esters. Tetrahedron, 58(22), 4369–4373.
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Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
- Onak, T., & Williams, R. E. (1983). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives.
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An In-depth Technical Guide to the Spectroscopic Data of (4-Aminopyridin-3-yl)boronic acid
This guide provides a comprehensive analysis of the expected spectroscopic signature of (4-Aminopyridin-3-yl)boronic acid, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific molecule, this document leverages a predictive approach grounded in the empirical data of its core structural analogues: 4-aminopyridine and 3-pyridylboronic acid. By dissecting the influence of the amino and boronic acid functionalities on the pyridine scaffold, we can construct a reliable and detailed forecast of its spectral characteristics. This approach not only offers valuable insights for the identification and characterization of (4-Aminopyridin-3-yl)boronic acid but also serves as a methodological template for the analysis of similarly novel compounds.
Introduction to (4-Aminopyridin-3-yl)boronic acid
(4-Aminopyridin-3-yl)boronic acid is a bifunctional molecule that incorporates the pharmacologically relevant 4-aminopyridine moiety and the synthetically versatile boronic acid group. The 4-aminopyridine structure is a known potassium channel blocker, while boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in any research and development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The following sections predict the ¹H, ¹³C, and ¹¹B NMR spectra of (4-Aminopyridin-3-yl)boronic acid based on a comparative analysis of its structural components.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be dominated by the signals from the three protons on the pyridine ring. The electron-donating amino group at the C4 position will cause a significant upfield shift (to lower ppm values) of the ring protons, particularly the adjacent H5 proton. Conversely, the electron-withdrawing boronic acid group at the C3 position will have a deshielding effect.
Table 1: Predicted ¹H NMR Chemical Shifts for (4-Aminopyridin-3-yl)boronic acid in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 8.2 - 8.4 | Singlet (or narrow doublet) | - | Adjacent to the nitrogen atom and ortho to the boronic acid group, leading to a downfield shift. |
| H5 | 6.7 - 6.9 | Doublet | ~5-6 | Ortho to the strongly electron-donating amino group, resulting in a significant upfield shift. Coupled to H6. |
| H6 | 7.9 - 8.1 | Doublet | ~5-6 | Meta to the amino group and ortho to the ring nitrogen, resulting in a downfield shift. Coupled to H5. |
| NH₂ | 5.5 - 6.5 | Broad Singlet | - | The chemical shift is variable and depends on concentration and solvent. |
| B(OH)₂ | 7.0 - 8.0 | Broad Singlet | - | The chemical shift is variable and depends on solvent and water content. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of the five carbon atoms in the pyridine ring. The carbon atom attached to the amino group (C4) is expected to be significantly shielded (upfield shift), while the carbon bearing the boronic acid group (C3) will be deshielded (downfield shift).
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Aminopyridin-3-yl)boronic acid in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 145 - 150 | Adjacent to the ring nitrogen and the boronic acid-bearing carbon, resulting in a downfield shift. |
| C3 | 125 - 130 | Directly attached to the boronic acid group. The C-B bond often results in a broad signal and a moderate chemical shift. |
| C4 | 155 - 160 | Attached to the strongly electron-donating amino group, leading to a significant downfield shift. |
| C5 | 110 - 115 | Ortho to the amino group, resulting in a significant upfield shift. |
| C6 | 150 - 155 | Adjacent to the ring nitrogen, leading to a downfield shift. |
Predicted ¹¹B NMR Spectrum
¹¹B NMR is a crucial technique for characterizing boron-containing compounds. For arylboronic acids, the ¹¹B chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.
Table 3: Predicted ¹¹B NMR Chemical Shift for (4-Aminopyridin-3-yl)boronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹¹B | 28 - 32 | The presence of the electron-donating amino group on the pyridine ring is expected to cause a slight upfield shift compared to unsubstituted 3-pyridylboronic acid. The signal is expected to be broad. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for structural verification.
Sample Preparation:
-
Weigh approximately 5-10 mg of (4-Aminopyridin-3-yl)boronic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and minimize the exchange of the B(OH)₂ protons.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
Instrumental Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
¹¹B NMR:
-
Spectrometer Frequency: 128 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Reference: BF₃·OEt₂ (external or internal).
-
Number of Scans: 128-512.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (4-Aminopyridin-3-yl)boronic acid will exhibit characteristic absorption bands for the N-H, O-H, B-O, and C-N bonds, as well as the aromatic pyridine ring.
Table 4: Predicted Characteristic IR Absorption Bands for (4-Aminopyridin-3-yl)boronic acid
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3400 - 3200 | N-H stretch (amino group) | Medium - Strong | Asymmetric and symmetric stretching of the primary amine. |
| 3300 - 2500 | O-H stretch (boronic acid) | Broad, Strong | Hydrogen bonding of the B(OH)₂ groups. |
| 1650 - 1600 | N-H bend (amino group) | Medium | Scissoring vibration of the primary amine. |
| 1600 - 1450 | C=C and C=N stretch (pyridine ring) | Medium - Strong | Aromatic ring vibrations. |
| 1350 - 1310 | B-O stretch | Strong | Characteristic stretching vibration of the boronic acid B-O single bond. |
| 1200 - 1150 | C-N stretch | Medium | Stretching of the C4-NH₂ bond. |
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of (4-Aminopyridin-3-yl)boronic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Table 5: Predicted Mass Spectrometry Data for (4-Aminopyridin-3-yl)boronic acid
| Ionization Mode | Predicted m/z | Ion | Rationale |
| ESI+ | 139.0673 | [M+H]⁺ | Protonated molecular ion. This is expected to be the base peak. |
| ESI+ | 121.0568 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |
| ESI- | 137.0517 | [M-H]⁻ | Deprotonated molecular ion. |
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of (4-Aminopyridin-3-yl)boronic acid (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation in positive ion mode (ESI+).
-
A small amount of ammonium hydroxide (0.1%) can be added to the solution to promote deprotonation in negative ion mode (ESI-).
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and an internal or external calibrant.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for (4-Aminopyridin-3-yl)boronic acid.
Caption: Workflow for the spectroscopic characterization of (4-Aminopyridin-3-yl)boronic acid.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of (4-Aminopyridin-3-yl)boronic acid. By leveraging data from its constituent substructures, 4-aminopyridine and 3-pyridylboronic acid, we have established a robust set of expected spectral data across NMR, IR, and mass spectrometry. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. This document serves as a valuable resource for scientists and professionals in drug development, enabling the confident identification and characterization of this important chemical entity.
References
-
NIST Chemistry WebBook. 3-Aminopyridine. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (4-Aminopyridin-3-yl)boronic acid. [Link]
The Synthetic Chemist's Guide to (4-Aminopyridin-3-yl)boronic Acid: A Cornerstone for Contemporary Drug Discovery
Introduction: The Ascendancy of the Aminopyridine Boronic Acid Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the prominence of unique structural motifs. Among these, the (4-Aminopyridin-3-yl)boronic acid scaffold has emerged as a critical building block, particularly in the design of kinase inhibitors and other targeted therapies. Its strategic importance lies in the convergence of several key chemical features: the inherent reactivity of the boronic acid moiety, the hydrogen bonding capabilities of the aminopyridine ring, and the specific geometric arrangement of these functionalities, which allows for precise and multifaceted interactions with biological targets.
Boronic acids, once viewed with a degree of skepticism regarding their stability and potential for off-target effects, have now firmly established their place in the medicinal chemist's toolbox.[1] This shift in perspective has been driven by the successful development and approval of several boronic acid-containing drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1] These successes have underscored the unique ability of the boronic acid group to form reversible covalent bonds with active site serine or threonine residues in enzymes, a mechanism that can lead to potent and durable inhibition.[1]
This technical guide provides a comprehensive overview of (4-aminopyridin-3-yl)boronic acid for researchers, scientists, and drug development professionals. We will delve into the nuances of its synthesis, explore its key physicochemical properties, and showcase its application in the construction of complex, biologically active molecules. The insights provided herein are intended to not only serve as a practical reference but also to inspire the innovative application of this versatile scaffold in the discovery of next-generation therapeutics.
Physicochemical Properties and Handling
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₅H₇BN₂O₂ | PubChem CID: 23583877 |
| Molecular Weight | 137.93 g/mol | PubChem CID: 23583877 |
| Appearance | Likely a white to off-white solid. | Based on similar aminophenylboronic acids. |
| pKa | Estimated to be in the range of 4-5 for the pyridine nitrogen and 8-9 for the boronic acid. | Aryl boronic acids typically have a pKa between 8 and 10. The electron-donating amino group may slightly increase this value. The pyridine nitrogen pKa is expected to be similar to that of 4-aminopyridine. |
| Solubility | Expected to have some solubility in polar organic solvents such as DMSO, DMF, and methanol. Solubility in water is likely to be pH-dependent. | General characteristic of aminopyridine and boronic acid-containing compounds. |
| Stability | The analogous compound, 4-aminopyridine, has been shown to be stable in solid form for at least 6 months at room temperature.[2] Boronic acids are generally stable but can be susceptible to dehydration to form boroxines and to oxidative degradation under certain conditions. | It is advisable to store the compound under an inert atmosphere at reduced temperatures. |
Handling and Safety Precautions:
(4-Aminopyridin-3-yl)boronic acid should be handled with the standard precautions for laboratory chemicals. Based on safety data for analogous compounds, it should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis Methodologies: A Practical Approach
The synthesis of pyridinylboronic acids can be achieved through several established methods. For (4-aminopyridin-3-yl)boronic acid, the most practical approaches involve either a halogen-metal exchange followed by borylation or a palladium-catalyzed cross-coupling reaction.
Method 1: Halogen-Metal Exchange and Borylation
This classical and often cost-effective method involves the generation of an organometallic intermediate from a halogenated aminopyridine, which is then trapped with a borate ester.
Figure 1: Conceptual workflow for the synthesis of (4-Aminopyridin-3-yl)boronic acid via halogen-metal exchange.
Causality Behind Experimental Choices:
-
Starting Material: 3-Bromo-4-aminopyridine is a readily available starting material. The bromine at the 3-position is suitably positioned for metalation and subsequent borylation to yield the desired product.
-
Organometallic Reagent: The choice between an organolithium reagent (like n-butyllithium) and a Grignard reagent (like isopropylmagnesium chloride) depends on the functional group tolerance and desired reaction conditions. Organolithium reagents are generally more reactive but may require cryogenic temperatures (-78 °C) to avoid side reactions. Grignard reagents can often be used at slightly higher temperatures.
-
Borylation Agent: Triisopropyl borate is a common and effective borylating agent. Its bulky isopropyl groups can help to prevent the formation of over-borylated byproducts.
-
Hydrolysis: Acidic workup is necessary to hydrolyze the initially formed borate ester to the final boronic acid.
Method 2: Palladium-Catalyzed Borylation
This method offers an alternative route that often exhibits greater functional group tolerance and can be performed under milder conditions than the halogen-metal exchange.
Figure 2: Conceptual workflow for the synthesis of (4-Aminopyridin-3-yl)boronic acid via palladium-catalyzed borylation.
Causality Behind Experimental Choices:
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that is widely used in palladium-catalyzed borylation reactions.
-
Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be employed. Pd(dppf)Cl₂ is a common choice as the dppf ligand is both electron-rich and bulky, which facilitates the catalytic cycle.
-
Base: A base, such as potassium acetate (KOAc), is required to facilitate the transmetalation step in the catalytic cycle.
-
Intermediate: This reaction typically yields the pinacol ester of the boronic acid. This ester is often more stable and easier to purify than the free boronic acid. The pinacol group can be carried through subsequent reactions or removed by hydrolysis if the free boronic acid is required.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of (4-aminopyridin-3-yl)boronic acid via palladium-catalyzed borylation, adapted from procedures for analogous compounds.
Step 1: Synthesis of (4-Aminopyridin-3-yl)boronic acid pinacol ester
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane as the solvent.
-
To the resulting suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pinacol ester.
Step 2: Hydrolysis to (4-Aminopyridin-3-yl)boronic acid
-
Dissolve the pinacol ester from Step 1 in a mixture of acetone and water.
-
Add an excess of an aqueous solution of sodium periodate (NaIO₄) and ammonium acetate.
-
Stir the mixture at room temperature for 2-4 hours.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-aminopyridin-3-yl)boronic acid.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
The primary utility of (4-aminopyridin-3-yl)boronic acid in drug discovery lies in its role as a versatile coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide, providing a powerful tool for the construction of complex molecular architectures.[3]
Figure 3: The Suzuki-Miyaura coupling reaction with (4-Aminopyridin-3-yl)boronic acid.
Key Considerations for Successful Coupling:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and minimizing side reactions. For electron-rich aminopyridines, catalysts with electron-rich and bulky ligands, such as those based on dppf or Buchwald-type biaryl phosphines, are often effective.
-
Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate pairing.
-
Solvent System: A variety of solvents can be used, with mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) and water being common. The aqueous phase is often necessary for the dissolution of the inorganic base.
-
Reaction Temperature: Suzuki-Miyaura couplings are typically conducted at elevated temperatures, ranging from 60 °C to 120 °C, to ensure a reasonable reaction rate.
Case Study: Synthesis of Kinase Inhibitors
The 4-aminopyridine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, forming key hydrogen bonds with the protein backbone in the ATP-binding site. The ability to introduce diverse substituents at the 3-position of this ring system via Suzuki-Miyaura coupling with (4-aminopyridin-3-yl)boronic acid is a powerful strategy for exploring the structure-activity relationships (SAR) of these inhibitors.
For instance, in the development of novel inhibitors for kinases such as c-KIT or JNK, (4-aminopyridin-3-yl)boronic acid can be coupled with various functionalized aryl or heteroaryl halides to generate libraries of potential drug candidates.[4][5] This approach allows for the systematic modification of the solvent-exposed regions of the inhibitor, which can be optimized to improve potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
(4-Aminopyridin-3-yl)boronic acid has solidified its position as a high-value building block in contemporary drug discovery. Its unique combination of a reactive boronic acid handle and a biologically relevant aminopyridine core provides a versatile platform for the synthesis of complex and potent therapeutic agents. The continued development of more efficient and robust synthetic methods, coupled with a deeper understanding of its reactivity and properties, will undoubtedly expand its application in the years to come. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the principles and practices outlined in this guide will be instrumental in harnessing the full potential of this remarkable molecule to drive the discovery of innovative medicines.
References
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.
- Gueiffier, A., et al. (2000). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(14), 1571-1574.
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- U.S. Patent No. 5,593,997. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- WO2021013864A1. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
- European Patent No. EP 3660020 B1. (2023). Process for the synthesis of mTOR kinase inhibitors.
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- CN1807415A. (2006).
- Baranczak, A., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 234-244.
- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.
- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of (4-Aminopyridin-3-yl)boronic Acid in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: The Emerging Importance of Substituted Pyridyl Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in medicinal chemistry. Among the vast array of pyridine-based building blocks, heteroatom-substituted pyridyl boronic acids have gained significant traction. Specifically, (4-Aminopyridin-3-yl)boronic acid has emerged as a versatile reagent for introducing the 4-aminopyridine-3-yl moiety into complex molecules, a substructure of interest for its potential to modulate the activity of various biological targets.
Boronic acids and their derivatives are celebrated for their stability, low toxicity, and remarkable versatility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a boronic acid and an organohalide, offering a powerful tool for the construction of biaryl and heteroaryl systems that are central to many bioactive compounds.[4] The presence of both an amino group and a boronic acid on the same pyridine ring, as in (4-aminopyridin-3-yl)boronic acid, presents unique opportunities and challenges in synthesis, making a thorough understanding of its reactivity and handling paramount for its effective use.
This guide provides an in-depth exploration of the application of (4-Aminopyridin-3-yl)boronic acid in the preparation of bioactive compounds. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the synthesis of the building block itself.
Core Properties and Handling of (4-Aminopyridin-3-yl)boronic Acid
(4-Aminopyridin-3-yl)boronic acid is a crystalline solid that, like many boronic acids, can exist in equilibrium with its cyclic anhydride, a boroxine. This propensity for dehydration is an important consideration for storage and handling, as the boroxine is also a competent partner in Suzuki-Miyaura coupling reactions.[5] For consistent results, it is advisable to store the reagent under anhydrous conditions and to be aware of its potential heterogeneity.
| Property | Value |
| Molecular Formula | C₅H₇BN₂O₂ |
| Molecular Weight | 137.93 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Note: The amino group on the pyridine ring can influence the reactivity of the boronic acid, potentially acting as a coordinating ligand for the palladium catalyst. This can sometimes necessitate optimization of reaction conditions compared to simpler pyridyl boronic acids.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The 4-aminopyridine substructure is a key pharmacophore in a variety of bioactive compounds, including potent inhibitors of protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of pharmaceutical research.[3] The strategic introduction of the 4-aminopyridine-3-yl moiety via Suzuki-Miyaura coupling with (4-Aminopyridin-3-yl)boronic acid allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
While specific examples detailing the use of (4-aminopyridin-3-yl)boronic acid are often embedded within broader medicinal chemistry programs, the general strategy involves the coupling of this boronic acid with a halogenated heterocyclic core, a common scaffold for kinase inhibitors. For instance, the synthesis of novel c-Jun N-terminal kinase (JNK) inhibitors has been explored using a 4-(pyrazol-3-yl)-pyridine scaffold, highlighting the modularity of this approach where different boronic acids can be introduced to probe specific interactions within the kinase active site.[3]
Protocols for Application
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of (4-Aminopyridin-3-yl)boronic Acid with Aryl/Heteroaryl Halides
This protocol provides a robust starting point for the coupling of (4-aminopyridin-3-yl)boronic acid with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Materials:
-
(4-Aminopyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), (4-aminopyridin-3-yl)boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[6] Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction rate and yield, with carbonates and phosphates being commonly employed.
-
Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitate the formation of the active boronate species.
Protocol 2: Synthesis of (4-Aminopyridin-3-yl)boronic Acid
The synthesis of (4-aminopyridin-3-yl)boronic acid can be achieved from commercially available 3-bromo-4-aminopyridine via a halogen-metal exchange followed by borylation.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to (4-Aminopyridin-3-yl)boronic acid.
Materials:
-
3-Bromo-4-aminopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromo-4-aminopyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to neutral or slightly acidic to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Trustworthiness and Self-Validation:
-
The progress of the halogen-metal exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
(4-Aminopyridin-3-yl)boronic acid is a valuable and strategic building block for the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, handling, and reactivity is essential for its successful application. The protocols provided herein offer a solid foundation for researchers to incorporate this important reagent into their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such functionalized building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Cooke, G. (2001). The use of Pd(PPh₃)₄ for direct derivatisation of 6-chloro-2,4-diaminopyrimidines and triazines.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (This is a representative example of a therapeutic area where such building blocks are relevant. A specific citation would be added if a direct synthesis using the title compound is found).
- Recent progress in the synthesis of pyridinylboronic acids and esters. (A review article that would provide background on synthesis).
- Aminative Suzuki–Miyaura coupling.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- Direct One-Pot Synthesis of Primary 4-Amino-2,3-diarylquinolines via Suzuki-Miyaura Cross-Coupling. (Demonstrates the utility of Suzuki coupling for synthesizing amino-substituted heterocycles).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. (Provides insights into optimizing Suzuki reactions with pyridine boronic acids).
- 3-bromo-4-aminotoluene - Organic Syntheses Procedure.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (A book chapter offering a comprehensive overview of the reaction).
- Recent progress in the synthesis of pyridinylboronic acids and esters. (Review article on the synthesis of relevant building blocks).
- Suzuki Coupling - Organic Chemistry Portal. (A web resource with mechanistic details).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Suzuki Coupling - Organic Chemistry Portal. (Further mechanistic details).
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Boronic ester and acid compounds - Google Patents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (A comprehensive review on the topic).
- Boronic Acid Compounds for Suzuki Coupling Reaction - FUJIFILM Wako Chemicals. (A commercial source providing an overview of reagents).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 4. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for (4-Aminopyridin-3-yl)boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (4-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable building block. The unique electronic and structural properties of this substrate, namely the presence of a Lewis-basic pyridine nitrogen and an amino group adjacent to the boronic acid, present specific hurdles that require careful optimization. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with (4-Aminopyridin-3-yl)boronic acid and its derivatives.
Q1: My reaction shows low or no conversion of my aryl halide starting material. What are the most likely causes?
A: This is a classic symptom of catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles.[1] The lone pair of electrons on the pyridine nitrogen of your boronic acid can coordinate strongly to the palladium center. This coordination can saturate the metal's coordination sphere, preventing the initial, crucial step of oxidative addition with your aryl halide and effectively stalling the catalytic cycle.[2] Additionally, ensure your reaction is thoroughly deoxygenated, as residual oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[3]
Q2: I'm observing a significant amount of 4-aminopyridine as a byproduct. What is this, and how can I prevent it?
A: You are observing the effects of protodeboronation . This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your boronic acid into the parent heterocycle without it ever participating in the coupling.[4] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyridines, are particularly susceptible. The reaction mechanism can be complex, but it is often facilitated by water and certain bases.[5] Under neutral or slightly acidic conditions, the molecule can form a zwitterion, which has been shown to accelerate the rate of protodeboronation.[4]
Q3: What is the best "starting point" catalyst and ligand combination for this specific substrate?
A: While standard catalysts like Pd(PPh₃)₄ can sometimes work, they often fail with challenging substrates like this one.[6] For heteroaryl couplings, especially with electron-rich and potentially coordinating partners, modern catalyst systems employing bulky, electron-rich phosphine ligands are far more reliable.
A highly recommended starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand from the Buchwald family, such as SPhos or XPhos .[1] These ligands are designed to accelerate both the oxidative addition and the reductive elimination steps, which are often the rate-limiting steps in challenging couplings. Their steric bulk helps to create a coordinatively unsaturated palladium center that is more reactive.
Q4: My (4-Aminopyridin-3-yl)boronic acid seems to be of poor quality or degrades upon storage. How can I improve its stability?
A: Boronic acids, in general, can be unstable, and heteroaryl boronic acids are often more so.[7] They can undergo dehydration to form boroxines (cyclic trimers) or be susceptible to oxidation and protodeboronation upon storage. To mitigate this, consider the following:
-
Use a Boronate Ester: Convert the boronic acid to its pinacol ester derivative. Boronate esters are significantly more stable to storage and less prone to premature protodeboronation.[8] They slowly hydrolyze in situ under the reaction conditions to generate the active boronic acid.
-
Use a Trifluoroborate Salt: Potassium trifluoroborate salts (R-BF₃K) are another excellent alternative. They are typically crystalline, air-stable solids that are much less prone to protodeboronation than their corresponding boronic acids.[9]
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield with High Starting Material Recovery
This issue points directly to a problem within the catalytic cycle. The troubleshooting workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
Oxygen Contamination: The active catalyst is Pd(0). Oxygen readily oxidizes it to Pd(II), which cannot initiate oxidative addition. Rigorous degassing is non-negotiable.
-
Ligand Failure: As discussed in the FAQ, the pyridine nitrogen can act as a ligand, poisoning the catalyst. Standard ligands like triphenylphosphine (PPh₃) do not have the right electronic and steric properties to outcompete this binding and promote the difficult steps of the catalytic cycle. Bulky, electron-donating ligands are essential to stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[1]
Table 1: Recommended Catalyst Systems for (4-Aminopyridin-3-yl)boronic acid Coupling
| Palladium Source | Ligand | Typical Pd Loading (mol%) | Typical L:Pd Ratio | Key Advantages |
| Pd₂(dba)₃ | SPhos | 1-2 | 2.2 - 4.4 | Excellent for heteroaryl couplings, high activity. |
| Pd(OAc)₂ | XPhos | 1-2 | 2.2 - 4.4 | Very robust and versatile for challenging substrates. |
| XPhos Pd G3/G4 | (Precatalyst) | 1-2 | N/A | Air-stable precatalyst, simplifies setup, highly active.[6] |
| PdCl₂(dppf) | (Precatalyst) | 2-5 | N/A | Good general catalyst, but may be less effective here. |
Problem 2: Significant Protodeboronation Byproduct
If you have confirmed catalyst activity (i.e., your aryl halide is being consumed) but you are not forming the desired product, protodeboronation is the primary suspect.
Caption: Decision tree for mitigating protodeboronation.
Causality Explained:
-
Solvent Choice: Protic solvents, especially water, are a source of protons that can drive the protodeboronation side reaction. While water is often used to solubilize inorganic bases, it can be detrimental for sensitive heteroaryl boronic acids. Switching to anhydrous conditions can starve this unwanted pathway of its key reagent.[2]
-
Base Selection: The role of the base is to activate the boronic acid, forming a boronate species that is more nucleophilic and ready for transmetalation.[10] However, strong bases can also promote protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the right balance of reactivity for the desired transmetalation without excessively accelerating the undesired protodeboronation.[11]
-
Boronic Acid Stability: As mentioned, the free boronic acid is the most susceptible to this side reaction. Potassium heteroaryltrifluoroborates are significantly more stable and less prone to protodeboronation under a variety of conditions.[9]
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of an aryl bromide with (4-Aminopyridin-3-yl)pinacol boronate ester, incorporating best practices to avoid common pitfalls.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
(4-Aminopyridin-3-yl)boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)
-
SPhos (0.022 equiv, 2.2 mol% Pd)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Aminopyridin-3-yl)boronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Scientist's Note: Using the pinacol ester enhances stability and reproducibility.[7] Finely grinding the base increases its surface area and improves reaction kinetics.
-
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these solids to the Schlenk flask.
-
Scientist's Note: If using an air-stable precatalyst like XPhos Pd G3, it can be weighed in the air and added directly. This simplifies the procedure.
-
-
Inert Atmosphere: Seal the Schlenk flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this process three times (freeze-pump-thaw is recommended if the solvent has already been added and is low-boiling).
-
Scientist's Note: This is the most critical step to remove oxygen, which irreversibly deactivates the Pd(0) catalyst.[3]
-
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the designated time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe under argon) and analyzing by TLC or LC-MS. Look for the disappearance of the aryl bromide.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Section 4: Key Mechanistic Insights
Understanding the fundamental catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points for aminopyridine substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step.[13]
-
Transmetalation: The organic group from the boronic acid derivative (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]
For (4-Aminopyridin-3-yl)boronic acid, the key challenges are Catalyst Inhibition (where the pyridine nitrogen binds to Pd(0) or Pd(II) intermediates) and Protodeboronation (where the boronic acid is destroyed before it can enter the transmetalation step).[1][4]
References
-
M.D.P.J. B. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link].
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? (2021). Available at: [Link].
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). Available at: [Link].
-
YouTube. Suzuki cross-coupling reaction. (2020). Available at: [Link].
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). Available at: [Link].
-
Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. J. Am. Chem. Soc. 2002, 124, 13662-13663. Available at: [Link].
-
Reddit r/Chempros. Struggling with Suzuki Reaction. (2024). Available at: [Link].
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed. 2008, 47, 4695-4698. Available at: [Link].
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed. 2006, 45, 3484-3488. Available at: [Link].
-
Wikipedia. Protodeboronation. Available at: [Link].
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available at: [Link].
-
Advion. SUZUKI REACTION MONITORING. Available at: [Link].
-
Molander, G. A., & Ellis, N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem. 2008, 73, 6841-6846. Available at: [Link].
-
Dreher, S. D., et al. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Org. Process Res. Dev. 2008, 12, 4, 693–697. Available at: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].
-
Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021, 26, 5223. Available at: [Link].
-
Sharma, S., & Kumar, A. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Catal. Commun. 2012, 27, 149-152. Available at: [Link].
-
Nykaza, T. V., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett. 2018, 20, 19, 6043–6047. Available at: [Link].
-
Roughley, S. D., & Jordan, A. M. The Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. 2016, 1, 11-44. Available at: [Link].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2014, 43, 412-443. Available at: [Link].
-
Ordóñez, M., et al. Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. 2021, 11, 447. Available at: [Link].
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link].
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Protodeboronation of (4-Aminopyrin-3-yl)boronic acid
Welcome to the technical support center for (4-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. The unique electronic properties of this reagent make it highly valuable, but also particularly susceptible to a common and frustrating side reaction: protodeboronation.
This document provides in-depth, experience-driven advice to help you understand, diagnose, and mitigate this issue, ensuring the success and reproducibility of your experiments.
Section 1: The Challenge: Why is (4-Aminopyridin-3-yl)boronic acid Prone to Protodeboronation?
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the simple arene—in this case, 4-aminopyridine.[1] This is one of the most common decomposition pathways for boronic acids and a significant competing reaction during Suzuki-Miyaura coupling.[2][3]
The susceptibility of (4-Aminopyridin-3-yl)boronic acid is rooted in its electronic structure. The pyridine nitrogen and the exocyclic amino group are both electron-donating, which increases the electron density on the pyridine ring.[4] This heightened electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to electrophilic attack by a proton source, leading to the cleavage of the C-B bond. The rate of protodeboronation is known to increase with the electron density on the aromatic ring.[4]
Several factors can initiate or accelerate this undesired reaction, including the presence of water, reaction temperature, and the choice of base.[1][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of significant protodeboronation in my reaction?
A: The most obvious sign is the detection of a significant amount of 4-aminopyridine in your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR. This will be accompanied by a correspondingly low yield of your desired coupled product. If you are monitoring the reaction in-process, you will see the boronic acid starting material consumed, but the desired product peak will plateau while the 4-aminopyridine peak continues to grow.
Q2: How should I properly store (4-Aminopyridin-3-yl)boronic acid to ensure its stability?
A: Boronic acids are sensitive to moisture and air. It is crucial to store (4-Aminopyridin-3-yl)boronic acid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[5] For long-term storage, keeping it in a desiccator at a low temperature, such as -20°C, is recommended.[6][7] Avoid repeated freeze-thaw cycles and opening the container in a humid environment.
Q3: I suspect my old bottle of boronic acid has degraded. Is there a quick way to check its quality?
A: A simple quality control check is to take a small sample and run a ¹H NMR in a dry solvent like DMSO-d₆. Look for the characteristic aromatic signals of the boronic acid and compare the integration to any visible signals for 4-aminopyridine. The presence of a significant amount of the protodeboronated product indicates degradation. You can also run a small-scale, rapid test coupling reaction with a reliable coupling partner to gauge its reactivity.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Problem: My reaction yields are low and I've confirmed 4-aminopyridine is the major byproduct.
This is the classic symptom of protodeboronation outcompeting your desired Suzuki-Miyaura coupling. The key is to adjust conditions to favor the catalytic cycle over the decomposition pathway.
Caption: Troubleshooting flowchart for protodeboronation.
Cause A: Presence of a Proton Source (Water)
The most common proton source in a coupling reaction is water. Even trace amounts can be detrimental.
Solution: Implement Rigorous Anhydrous Techniques
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Solvents: Use anhydrous, degassed solvents. Solvents like 1,4-dioxane and toluene are good choices.[8] While some Suzuki reactions are performed in water, for this sensitive substrate, minimizing water is key.[9]
-
Reagents: Ensure your base and other reagents are anhydrous. If using a hydrate (e.g., K₃PO₄·H₂O), be aware of the water being introduced.
-
Atmosphere: Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques if available.
Cause B: Inappropriate Base Selection
The base is critical for the transmetalation step, but strong bases can also accelerate protodeboronation.[2] The mechanism can involve the formation of a boronate species that then reacts with a proton source.[1]
Solution: Screen Milder Bases and Stoichiometry
If you are using strong bases like NaOH, KOH, or even KOt-Bu, consider switching to milder alternatives.[10]
| Base Type | Examples | Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃ | Standard, effective bases. Cesium carbonate is often a good choice for difficult couplings. |
| Phosphates | K₃PO₄ | Often provides a good balance of reactivity and mildness, minimizing side reactions. |
| Fluorides | CsF, KF | Can be effective, particularly in alcoholic solvents, and may suppress protodeboronation.[11] |
| Organic Bases | Et₃N, DIPEA | Generally weaker and can be useful, though less common in standard Suzuki protocols. |
Experimental Protocol 3.1: Base Screening
-
Set up parallel reactions in small vials.
-
To each vial, add (4-Aminopyridin-3-yl)boronic acid (1.0 equiv), your coupling partner (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and anhydrous, degassed solvent.
-
To each vial, add a different base (2.0-3.0 equiv) from the table above.
-
Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by LC-MS at set time points (e.g., 1h, 4h, 16h).
-
Compare the ratio of desired product to 4-aminopyridine to identify the optimal base.
Cause C: Thermal Decomposition
Higher temperatures accelerate all reactions, including protodeboronation. Prolonged heating, even at moderate temperatures, can lead to significant decomposition.[12]
Solution: Optimize Reaction Temperature and Time
-
Lower the Temperature: Start your reaction at a lower temperature (e.g., 60-70 °C) and only increase it if the reaction is too slow. Modern palladium catalysts with specialized ligands (e.g., SPhos, XPhos) can often facilitate coupling at lower temperatures.[11]
-
Monitor Closely: Do not leave the reaction running overnight without first establishing its kinetics. Once the starting material is consumed, work up the reaction promptly to avoid product degradation or continued protodeboronation of any remaining boronic acid.
Section 4: Advanced Mitigation Strategies
If the above troubleshooting steps are insufficient, consider protecting the boronic acid moiety.
Strategy: Use of Boronic Acid Derivatives
Boronic acid derivatives like MIDA boronates or organotrifluoroborates are designed for a "slow release" of the active boronic acid under the reaction conditions.[1] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing the opportunity for protodeboronation while still allowing the Suzuki coupling to proceed.[1] Another approach is to use a protecting group like 1,8-diaminonaphthalene (dan) to create a more stable aryl-B(dan) species.[10]
Caption: Workflow for using a protected boronic acid.
Experimental Protocol 4.1: Preparation of a Diethanolamine Adduct
-
Dissolve (4-Aminopyridin-3-yl)boronic acid in a suitable solvent like dichloromethane.
-
Add diethanolamine dropwise.
-
A precipitate of the more stable boronate complex should form.
-
This protected version can then be used directly in the Suzuki coupling reaction, where the base will slowly hydrolyze it to release the boronic acid.
References
-
Wikipedia. Protodeboronation. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Walters, Z. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Walters, Z. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
University of Science and Technology of China. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]
-
Lab Alley. How to Store Boric Acid. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
-
Li, G. Y. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
University of Science and Technology of China. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23583877, (4-Aminopyridin-3-yl)boronic acid. [Link]
-
American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23583877, (4-Aminopyridin-3-yl)boronic acid. [Link]
-
American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]
-
GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]
-
Buchwald, S. L., & Fu, G. C. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
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- 6. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
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- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Troubleshooting for (4-Aminopyridin-3-yl)boronic Acid Suzuki Coupling
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with (4-Aminopyridin-3-yl)boronic acid. This substrate is a valuable building block in pharmaceutical and materials science, but its unique electronic and structural properties present distinct challenges. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this specific aminopyridine boronic acid.
Q1: What makes the Suzuki coupling of (4-Aminopyridin-3-yl)boronic acid so challenging?
A: The difficulty arises from a combination of two primary factors inherent to the substrate's structure:
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group are both Lewis basic. They can coordinate to the palladium catalyst center, acting as inhibitory ligands. This sequestration of the active catalyst can slow down or completely halt the catalytic cycle, leading to low conversion.[1] Highly active catalysts are often required to overcome this product/starting material inhibition.[1]
-
Protodeboronation: Heteroaryl boronic acids, particularly those that are electron-deficient like pyridines, are highly susceptible to protodeboronation.[2] This is a non-productive side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), converting the boronic acid back to 4-aminopyridine and destroying your nucleophile. This process is often accelerated under aqueous basic conditions.[2][3]
Q2: I'm setting up my first reaction. What is a good starting point for catalyst and ligand selection?
A: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ often fail or give inconsistent results.[4] Your starting point should be a modern, high-performance catalyst system designed to overcome common failure modes.
-
Palladium Source: Use a well-defined, air-stable palladium(II) precatalyst. These are designed to reliably generate the active Pd(0) species in solution. Buchwald-type precatalysts (e.g., G3 or G4) are excellent choices.[5]
-
Ligand Choice: The key is to use a bulky and electron-rich phosphine ligand.[6] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[5] They also help prevent catalyst inhibition by the aminopyridine nitrogen. Ligands from the Buchwald family, such as SPhos , XPhos , or t-BuBrettPhos , are highly recommended starting points.[7][8][9]
Q3: How does the choice of base impact the reaction, and which should I choose?
A: The base is not a passive spectator; it plays a critical role in activating the boronic acid for the transmetalation step.[10] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.
-
Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the best choice for this substrate. They are strong enough to activate the boronic acid effectively but can be used under anhydrous or nearly anhydrous conditions, which is crucial for suppressing protodeboronation.[3][5] Potassium phosphate (K₃PO₄) is a particularly robust and widely used option.[8]
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃): These are typically used in aqueous solvent mixtures. While effective for many standard Suzuki couplings, the required presence of water significantly increases the risk of protodeboronation with this sensitive substrate.[3][5] They should generally be avoided as a first choice here unless other options have failed.
Q4: Should I use the (4-Aminopyridin-3-yl)boronic acid directly, or is a boronate ester (e.g., pinacol ester) a better option?
A: Using a boronate ester, such as the pinacol (BPin) or MIDA ester, is a highly recommended strategy.[9][11] Boronic acids themselves can be unstable and prone to decomposition or trimerization (to form boroxines) upon storage.[11] Boronate esters offer several advantages:
-
Enhanced Stability: They are significantly more stable to storage and less susceptible to premature protodeboronation during the reaction.[9][11]
-
Controlled Release: MIDA boronates, in particular, are exceptionally stable and only slowly hydrolyze under the basic reaction conditions to release the active boronic acid. This "slow release" mechanism keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.[9]
-
Improved Solubility: They often have better solubility in the organic solvents used for the coupling.
If you are using a boronate ester, remember that a source of water/hydroxide is still necessary for hydrolysis to the active boronic acid before transmetalation can occur. Using a base like K₃PO₄ in a solvent system like Dioxane/H₂O (e.g., 10:1) often provides the right balance.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiment.
Q1: Problem: My reaction shows very low or no conversion to the desired product.
A: This is the most common issue and can stem from several sources related to catalyst activity.
-
Cause A: Catalyst Inhibition/Deactivation.
-
Diagnosis: The aminopyridine substrate or product is likely binding to the palladium and shutting down the catalytic cycle. Your chosen ligand may not be sufficient to prevent this.
-
Solution 1: Switch to a Bulkier, More Electron-Rich Ligand. If you started with a less bulky ligand (e.g., PPh₃), switch to a Buchwald-type ligand like SPhos or t-BuXPhos.[7] The steric bulk creates a protective pocket around the palladium, making it more difficult for the pyridine nitrogen to coordinate and inhibit the catalyst.[12]
-
Solution 2: Use a Pre-formed Catalyst. If you are generating your catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, you may not be efficiently forming the active Pd(0) species. Switch to a well-defined precatalyst like (SPhos)Pd G3 or (XPhos)Pd G4 to ensure reliable generation of the active catalyst.[5]
-
-
Cause B: Failed Transmetalation.
-
Diagnosis: The transfer of the aminopyridine group from boron to palladium is failing. This is often due to insufficient activation of the boronic acid.
-
Solution 1: Change the Base. If you are using a weak base like NaHCO₃, it may not be strong enough. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3][5]
-
Solution 2: Screen Solvents. The solvent can influence the solubility and reactivity of the boronate "ate" complex. If you are in a non-polar solvent like toluene, try a more polar aprotic solvent like 1,4-dioxane, 2-MeTHF, or DMF.[5][13]
-
Q2: Problem: I see a lot of 4-aminopyridine in my crude reaction mixture.
A: This is a classic sign of significant protodeboronation.
-
Diagnosis: The C-B bond of your boronic acid is being cleaved by a proton source before it can engage in the catalytic cycle.
-
Solution 1: Minimize Water. This is the most critical action. If using aqueous base, switch to an anhydrous system. Use a powdered, anhydrous base like K₃PO₄ and a dry, aprotic solvent like 1,4-dioxane or 2-MeTHF.[3][5] Ensure your solvents are freshly distilled or from a sure-seal bottle.
-
Solution 2: Use a Boronate Ester. As mentioned in the FAQ, boronate esters (pinacol, MIDA) are more resistant to protodeboronation.[9][11] This is a highly effective strategy to circumvent the instability of the free boronic acid.
-
Solution 3: Lower Reaction Temperature. Protodeboronation is a chemical reaction with its own activation energy. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can tip the balance in favor of the desired Suzuki coupling.
Q3: Problem: My mass spec shows a large peak corresponding to the homocoupling of my aryl halide (Ar-Ar).
A: This side reaction is almost always caused by the presence of oxygen.
-
Diagnosis: Oxygen can interfere with the catalytic cycle in multiple ways, including oxidizing the active Pd(0) catalyst and promoting side reactions.
-
Solution: Rigorous Degassing. You must meticulously remove dissolved oxygen from your reaction mixture.
-
Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before use.
-
Assemble your reaction vessel, add all solid reagents, and subject the vessel to several cycles of vacuum/inert gas backfill.
-
Add the degassed solvents via cannula or syringe and perform a final brief sparge of the reaction headspace before heating.[5][14]
-
Q4: Problem: The reaction is messy with multiple unidentified byproducts.
A: A complex mixture suggests that multiple degradation pathways are competing or that the reaction conditions are too harsh.
-
Solution 1: Lower the Temperature. High temperatures can accelerate not only the desired reaction but also catalyst decomposition and substrate degradation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Solution 2: Reduce Catalyst Loading. While tempting to add more catalyst to a slow reaction, excessively high catalyst concentrations can sometimes lead to more side products. Stick to typical loadings of 1-3 mol %.
-
Solution 3: Re-evaluate Your Ligand. Some ligands, while active, may promote side pathways with specific substrates. Screening a different class of bulky phosphine ligand (e.g., trying a cataCXium ligand if a Buchwald ligand is failing) can sometimes solve the issue.
Section 3: Recommended Protocols and Catalyst Systems
While every specific coupling pair requires optimization, the following table and protocol provide a robust and validated starting point for the Suzuki coupling of (4-Aminopyridin-3-yl)boronic acid or its pinacol ester.
Table 1: Recommended Catalyst Systems
| Pd Source (Precatalyst) | Ligand | Base | Solvent System | Temp (°C) | Key Considerations |
| (XPhos)Pd G3 | XPhos | K₃PO₄ | 2-MeTHF or 1,4-Dioxane | 80-100 | Excellent general-purpose system for challenging heteroaryl couplings. |
| (SPhos)Pd G4 | SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 90-110 | SPhos is highly effective for many heteroaryl systems.[8] |
| Pd₂(dba)₃ | t-BuBrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | A very bulky and active ligand; requires in situ catalyst formation.[7] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 80-100 | A more "classical" system; ensure high purity of Pd(OAc)₂. |
Detailed Experimental Protocol (Starting Point)
This protocol is based on a system using a Buchwald G3 precatalyst and K₃PO₄, which offers high reliability.
Reagents:
-
Aryl Halide (Ar-X): 1.0 equiv
-
(4-Aminopyridin-3-yl)boronic acid pinacol ester: 1.2 - 1.5 equiv
-
(XPhos)Pd G3: 0.02 equiv (2 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous powder: 3.0 equiv
-
Solvent: 1,4-Dioxane / H₂O (10:1 mixture, thoroughly degassed)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-aminopyridin-3-yl)boronic acid pinacol ester (1.3 equiv), (XPhos)Pd G3 (0.02 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Degassing: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes. Using a syringe, add the degassed solvent to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Section 4: Mechanistic Visualizations
Understanding the underlying processes is key to rational troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow
Caption: A decision-tree for troubleshooting common Suzuki coupling issues.
References
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Tan, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(15), 4525. Available at: [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-3. Available at: [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Note: While a direct link to the full text may require subscription, a highly relevant discussion on managing side reactions is available in a related open-access article: Norio Miyaura. (2004). Organoborane Coupling Reactions (Suzuki Coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 80(8), 359-371. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4339580/]
-
Haidle, A., Coletta, C., & Hansen, E. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki–Miyaura Coupling. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3358. Available at: [Link]
-
Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki? Available at: [Link]
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Activating (4-Aminopyridin-3-yl)boronic acid
Welcome to the technical support guide for the utilization of (4-Aminopyridin-3-yl)boronic acid in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Core Principles: The "Why" of Base Activation
In the Suzuki-Miyaura coupling, the boronic acid does not directly participate in the catalytic cycle. It must first be activated by a base.[1][2] The primary role of the base is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[3][4] This activation enhances the polarization of the organic group attached to the boron, making it competent for the crucial transmetalation step with the palladium catalyst.[1]
The choice of base is not trivial, especially for a substrate like (4-Aminopyridin-3-yl)boronic acid. This molecule contains both a Lewis acidic boronic acid group and a basic amino-pyridine scaffold, which can lead to complex equilibria and potential side reactions.
Caption: Troubleshooting Workflow for Failed Reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (4-Aminopyridin-3-yl)boronic acid with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials:
-
(4-Aminopyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (solvent)
-
Deionized Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), (4-Aminopyridin-3-yl)boronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), and Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.2 mmol scale reaction). The solution should be thoroughly degassed via sparging with inert gas for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- ARKAT USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
-
PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. Retrieved from [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
-
Frontier Specialty Chemicals. (n.d.). Organoborons. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Pyridine boronic acid-polyoxometalate based porous hybrid for efficient depletion of high abundant glycoproteins in plasma.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- National Institutes of Health. (n.d.).
- PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs.
- PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
BLDpharm. (n.d.). BD160006boronic acid.
- Thieme. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
Sources
Technical Support Center: Synthesis of (4-Aminopyridin-3-yl)boronic Acid Derivatives
Welcome to the technical support center for the synthesis and application of (4-Aminopyridin-3-yl)boronic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical building blocks in their synthetic endeavors. As versatile intermediates in drug discovery, particularly for creating carbon-carbon bonds via Suzuki-Miyaura cross-coupling, their successful synthesis is paramount.[1][2]
This document moves beyond standard protocols to address the nuanced challenges and common pitfalls encountered during synthesis, purification, and handling. The following question-and-answer troubleshooting guide is structured to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Borylation Reaction & Side Products
Question 1: My borylation reaction to form (4-Aminopyridin-3-yl)boronic acid results in very low yields and a complex mixture. What are the likely causes?
Answer: This is a frequent challenge stemming from the specific chemical nature of the 4-aminopyridine scaffold and the intricacies of organoboron chemistry. The primary causes can be broken down into three areas: the borylation strategy, competing side reactions, and substrate stability.
-
Causality of Low Yield:
-
Inadequate Amine Protection: The amino group on the pyridine ring is nucleophilic and can interfere with common borylation routes, particularly those involving strong bases or organometallic intermediates. An unprotected amine can quench organolithium or Grignard reagents. For metal-halogen exchange pathways (e.g., starting from 3-bromo-4-aminopyridine), in-situ protection of the amine, for instance via bis-silylation with trimethylsilyl chloride (TMSCl), is often essential for achieving high yields.[3]
-
Choice of Borylating Agent: The reactivity of the borylating agent is critical. While trimethyl borate (B(OMe)₃) is common, it is highly sensitive to moisture and can lead to the formation of boronic acid byproducts.[4] Triisopropyl borate (B(Oi-Pr)₃) is generally preferred as it is less prone to side reactions and often gives cleaner conversions.
-
Formation of Poly-arylated Boron Species: When using organometallic reagents (RLi or RMgX), uncontrolled addition to the borate ester can occur. After the first addition forms the desired boronic ester, subsequent additions can lead to the formation of undesired borinic acids (Ar₂B-OR) and triarylboranes (Ar₃B), which complicate purification and reduce the yield of the target molecule.[4] Careful control of stoichiometry and low reaction temperatures (e.g., -78 °C) are crucial to minimize these byproducts.
-
-
Troubleshooting Action Plan:
-
Implement Amine Protection: If using a metal-halogen exchange route, incorporate an in-situ protection step. A typical procedure involves adding TMSCl to your starting material before introducing the organolithium reagent.
-
Optimize Borylating Agent & Conditions: Switch from B(OMe)₃ to B(Oi-Pr)₃. Ensure all reagents and solvents are scrupulously dry. Perform the addition of the organometallic reagent to the borate ester at low temperatures (-78 °C to -95 °C) to control reactivity.[5]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent and the borate ester to drive the reaction to completion without promoting poly-addition.
-
| Borylating Agent | Common Issues | Recommended Application |
| B(OMe)₃ | Highly moisture sensitive; can lead to significant boronic acid byproduct formation.[4] | Use only when rigorously dry conditions can be guaranteed; less favored for complex substrates. |
| B(Oi-Pr)₃ | Less reactive, requiring careful temperature control; generally cleaner reactions. | The preferred reagent for most metal-halogen exchange and lithiation-borylation sequences.[3] |
| B₂Pin₂ | Requires a transition metal catalyst (e.g., Iridium or Palladium) for C-H borylation or Miyaura borylation. | Best for direct C-H borylation or coupling with a halide starting material under milder conditions.[6] |
Question 2: My primary impurity is 4-aminopyridine, the result of protodeboronation. How can I prevent the loss of the boronic acid group?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is the most common decomposition pathway for aryl boronic acids.[7] This reaction is catalyzed by acid, base, and certain transition metals, and its prevention is key to successful synthesis and subsequent coupling reactions.[8][9]
-
Mechanistic Insight: The pyridine nitrogen and the amino group make the (4-Aminopyridin-3-yl)boronic acid system particularly susceptible. The reaction can proceed through different pathways depending on the pH. Under basic conditions typical for Suzuki couplings, the formation of a boronate species ([ArB(OH)₃]⁻) can facilitate cleavage.
-
Preventative Strategies:
-
During Workup: Avoid prolonged exposure to strong aqueous acids or bases during the reaction workup. A carefully controlled acid-base isolation sequence is often more effective than standard extraction procedures.[3]
-
During Suzuki Coupling: This is where protodeboronation is most problematic.
-
Choice of Base: Use the mildest base effective for the coupling reaction. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Reaction Time & Temperature: Do not extend reaction times unnecessarily. Monitor the reaction by LC-MS or TLC and stop it upon consumption of the limiting reagent. Use the lowest effective temperature.
-
Inert Atmosphere: Oxygen can promote protodeboronation, particularly in the presence of copper contaminants.[9] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).
-
-
During Storage: Store the isolated boronic acid under an inert atmosphere at low temperature (-20 °C) and protected from light and moisture.[10]
-
Section 2: Purification & Handling
Question 3: My (4-Aminopyridin-3-yl)boronic acid derivative is highly water-soluble and difficult to purify. Standard silica gel chromatography is not working. What purification strategies do you recommend?
Answer: The high polarity imparted by the amino group, the pyridine nitrogen, and the boronic acid moiety makes these compounds challenging to purify using traditional methods. They often exhibit poor solubility in common organic solvents used for chromatography and have a high affinity for silica gel, leading to streaking and poor recovery.
-
Expert-Recommended Purification Workflow:
-
Acid-Base Isolation (Primary Method): This technique leverages the amphoteric nature of the molecule and is often the most effective way to isolate the product in high purity.[3]
-
After quenching the reaction, adjust the aqueous solution to a strongly acidic pH (~1-2) with HCl. This protonates the pyridine nitrogen and the amino group, making the compound highly water-soluble and allowing for washing with an organic solvent (e.g., EtOAc, DCM) to remove non-polar organic impurities.
-
Next, carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule (typically pH 7-8). At this pH, the compound has minimal net charge and will often precipitate from the solution.
-
The precipitated solid can be isolated by filtration and washed with cold water and a non-polar organic solvent (like diethyl ether) to remove residual impurities.[5]
-
-
Recrystallization: If the acid-base isolation yields a product that requires further purification, recrystallization is a viable option. Mixed solvent systems, such as isopropanol/water or ethanol/heptane, are often effective.[5]
-
Derivatization/Deprotection: For particularly challenging separations, a temporary derivatization can be employed.
-
React the crude boronic acid with diethanolamine. The resulting diethanolamine boronate ester is often a stable, crystalline solid that is much less polar than the free boronic acid and can be easily purified by recrystallization or standard silica gel chromatography.[11]
-
The purified boronate ester can then be hydrolyzed back to the free boronic acid using a mild acidic workup.
-
-
Experimental Protocols
Protocol 1: Synthesis of (4-Aminopyridin-3-yl)boronic acid via Lithiation-Borylation
This protocol is adapted from established methodologies for aminopyridine borylation and should be performed by trained personnel using appropriate safety precautions.[3]
Materials:
-
3-Bromo-4-aminopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate (B(Oi-Pr)₃)
-
Hydrochloric Acid (2 M)
-
Sodium Hydroxide (2 M)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-4-aminopyridine (1.0 eq) and anhydrous THF (10 mL per 1 g of starting material).
-
Silylation (Amine Protection): Cool the solution to 0 °C. Add TMSCl (2.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting slurry at 0 °C for 30 minutes.
-
Lithiation: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Add n-BuLi (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench & Workup: Cool the mixture to 0 °C and slowly quench by adding 2 M HCl until the pH is ~7. Stir for 1 hour to ensure complete hydrolysis of the borate ester.
-
Purification: Follow the acid-base isolation procedure detailed in Question 3 to isolate the final product.
References
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]
-
Lemin, M., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Shi, R., & Blight, A. R. (1997). 4-Aminopyridine leads to restoration of conduction in demyelinated rat sciatic nerve. PubMed. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Available at: [Link]
-
ResearchGate. (n.d.). Borylation occurred at the 4-position of the pyridine moiety of the cobalt catalyst that causes catalyst deactivation. Available at: [Link]
-
Nishihara, T., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]
-
Li, D., & Dong, S. (2021). 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules. Analytical Methods. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. Available at: [Link]
-
ResearchGate. (n.d.). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of aminoboronic acid derivatives: an update on recent advances. Available at: [Link]
-
ConnectSci. (2020). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Industrial & Engineering Chemistry. (n.d.). Preparation and Rate of Hydrolysis of Boric Acid Esters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 3. 2, or 3-Halopyridin-4-yl-boronic Acids and Esters. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (n.d.). Purification of boronic acids?. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Available at: [Link]
-
RSC Publishing. (n.d.). Copper nanoparticle-catalyzed borylation of alkyl bromides with an organodiboron compound. Available at: [Link]
-
Wikipedia. (n.d.). Borylation. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Aminopyridin-3-yl)boronic acid
An authoritative guide for scientists on the column chromatography purification of (4-Aminopyridin-3-yl)boronic acid, featuring in-depth troubleshooting, FAQs, and expert-driven protocols.
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to address the specific challenges encountered during the column chromatography purification of (4-Aminopyridin-3-yl)boronic acid. This molecule's unique amphoteric nature, possessing both a basic aminopyridine moiety and an acidic boronic acid group, requires a nuanced approach to achieve high purity.
Part 1: Troubleshooting Guide
This section is structured to provide immediate, actionable solutions to common problems encountered during the purification process.
Issue 1: The Compound is Tailing Severely on a Silica Gel Column.
-
Question: My TLC plate shows a comet-like streak instead of a tight spot for my product, and during column chromatography, the compound elutes over a large number of fractions with poor purity. What is causing this and how can I fix it?
-
Answer: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.
-
Causality: Standard silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen on the pyridine ring of your molecule can interact strongly with these sites via acid-base interactions, causing it to "stick" and elute slowly and unevenly.[1]
-
Solution 1: Mobile Phase Modification. The most direct solution is to add a small amount of a competitive base to your eluent.
-
Protocol: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% aqueous ammonia solution to your mobile phase (e.g., Dichloromethane/Methanol). The TEA will compete with your compound for the acidic silanol sites, effectively masking them and allowing your product to elute with a much-improved peak shape.
-
-
Solution 2: Change of Stationary Phase. If tailing persists, the stationary phase itself is the issue.
-
Recommendation: Switch to a more inert stationary phase like neutral alumina. Alumina has fewer strongly acidic sites than silica, making it more suitable for basic compounds. Alternatively, for very polar compounds, reversed-phase chromatography (C18 silica) can be an excellent option.[2]
-
-
Issue 2: The Product Appears to be Decomposing on the Column.
-
Question: My overall yield after column chromatography is very low, and I'm observing new, more polar spots on my TLC analysis of the fractions. Is my compound degrading?
-
Answer: Yes, this is highly likely. Boronic acids can be sensitive to the conditions of silica gel chromatography.
-
Causality 1: Protodeboronation. The carbon-boron bond can be cleaved on the acidic surface of silica gel, particularly if there is moisture present, replacing the boronic acid group with a hydrogen atom.[3] This results in the formation of 4-aminopyridine as a major impurity.
-
Solution 1: Minimize Contact Time & Acidity.
-
Use a shorter, wider column ("flash chromatography") to minimize the time the compound spends on the silica.
-
Run the column with slightly higher solvent polarity than your TLC indicates to elute the compound faster.
-
Consider pre-treating the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine, then re-equilibrating with your starting mobile phase.
-
-
Causality 2: Boroxine Formation. Boronic acids can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[4][5] This process can be accelerated by heat and acidic conditions. While this is often reversible, it complicates purification.
-
Solution 2: Gentle Post-Column Processing.
-
When removing the solvent from your purified fractions, use a rotary evaporator at a low temperature (<40 °C).
-
Avoid drying the compound on the evaporator for an extended period. It is better to remove the bulk of the solvent and then dry the solid under a high vacuum at room temperature.
-
-
Issue 3: Poor Separation Between the Product and a Similarly Polar Impurity.
-
Question: I have an impurity that co-elutes with my product, even after trying different ratios of ethyl acetate and hexanes. How can I improve the resolution?
-
Answer: This requires a more fundamental change in the selectivity of your chromatographic system.
-
Causality: The interaction forces (e.g., hydrogen bonding, dipole-dipole) between your product, the impurity, and the stationary phase are too similar in the chosen solvent system.
-
Solution 1: Change Solvent System Composition. Instead of just varying the ratio, change the solvents themselves to introduce different types of interactions.
-
Try This: Switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. Methanol is a protic solvent and can offer different hydrogen bonding interactions than the aprotic ethyl acetate, potentially resolving your compounds.[6]
-
-
Solution 2: Introduce an Acidic Modifier.
-
Protocol: Add 0.5-1% acetic acid to your Dichloromethane/Methanol mobile phase. This will protonate the pyridine nitrogen, making your compound more polar. If the impurity is not as basic, its polarity will not change as dramatically, leading to a significant difference in retention times and improved separation.
-
-
Part 2: Frequently Asked Questions (FAQs)
1. What is the best way to prepare my sample for loading onto the column? For the best resolution, the sample should be loaded in a very narrow band. Dissolve your crude (4-Aminopyridin-3-yl)boronic acid in a minimal amount of a highly polar solvent (like methanol or DMF), then add a small amount of silica gel to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method prevents the issues caused by dissolving the sample in a strong solvent, which can disrupt the chromatography bed.[7]
2. How should I choose my initial solvent system for TLC analysis? Start with a standard two-component system and screen for a solvent mixture that gives your product a retention factor (Rf) of approximately 0.2-0.35. A good starting point is 20% Methanol in Dichloromethane. Based on the initial Rf, you can increase or decrease the methanol concentration to achieve the target Rf.
3. Can I use reversed-phase chromatography for this compound? Absolutely. Reversed-phase chromatography on a C18 stationary phase is an excellent alternative, especially for polar compounds.[2] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the molecule.
4. How do I visualize the compound on a TLC plate? (4-Aminopyridin-3-yl)boronic acid contains an aromatic pyridine ring, which is UV active. It will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under a UV lamp at 254 nm. For confirmation, you can also use a potassium permanganate (KMnO₄) stain, which will react with the amine and boronic acid groups to produce a yellow/brown spot.
Part 3: Data and Workflow Visualization
Table 1: Recommended Solvent Systems & Modifiers
| Stationary Phase | Mobile Phase | Modifier (v/v) | Purpose & Expected Outcome |
| Silica Gel | Dichloromethane/Methanol (9:1) | 1% Triethylamine | Reduces Tailing: Masks acidic silanol sites, leading to sharper peaks for the basic amine. |
| Silica Gel | Dichloromethane/Methanol (9:1) | 1% Acetic Acid | Improves Separation: Protonates the basic nitrogen, increasing polarity and altering retention time relative to non-basic impurities. |
| Neutral Alumina | Ethyl Acetate/Hexanes (1:1) | None | Alternative to Silica: Good for basic compounds when tailing on silica is persistent. |
| C18 Silica | Water/Acetonitrile (gradient) | 0.1% Formic Acid | Reversed-Phase: Separates based on hydrophobicity; formic acid ensures consistent protonation. |
Experimental Workflow: Column Chromatography Purification
Caption: A standard workflow for the purification of (4-Aminopyridin-3-yl)boronic acid.
Logical Relationships: Troubleshooting Common Issues
Caption: A decision-making guide for troubleshooting common chromatography problems.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Teledyne ISCO. (2015). Flash Purification of Basic Compounds. Application Note AN66. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]
-
PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Boroxine. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
- 1. "The Reactivity of Boron and Aluminum Compounds with Silica Gel Surface" by Jeannine M. Christensen [thekeep.eiu.edu]
- 2. reddit.com [reddit.com]
- 3. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of (4-Aminopyridin-3-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of (4-Aminopyridin-3-yl)boronic Acid Derivatives in Oncology
The intersection of aminopyridine scaffolds and boronic acid functionalities has emerged as a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. [1, 2] The aminopyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with biological targets. [ 34] Boronic acids, once viewed with skepticism in medicinal chemistry, have risen to prominence with the clinical success of drugs like bortezomib, a potent proteasome inhibitor. [ 3, 4] The boronic acid group acts as a key pharmacophore, forming a reversible covalent bond with the active site threonine of the proteasome, leading to the inhibition of its proteolytic activity. [ 3]
The (4-Aminopyridin-3-yl)boronic acid scaffold represents a compelling starting point for the design of new anticancer agents. The strategic placement of the amino and boronic acid groups on the pyridine ring offers unique opportunities for structure-activity relationship (SAR) studies, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the validation of the biological activity of derivatives of this scaffold, with a primary focus on their potential as proteasome inhibitors.
Comparative Analysis of Biological Activity
A critical aspect of validating a new chemical series is to benchmark its performance against existing standards and structurally related compounds. While comprehensive public data on a wide range of (4-Aminopyridin-3-yl)boronic acid derivatives is still emerging, we can draw valuable insights from related aminopyridine boronic acid structures and compare them to the first-in-class proteasome inhibitor, bortezomib.
Proteasome Inhibitory Activity
The primary mechanism of action for many anticancer boronic acid derivatives is the inhibition of the 20S proteasome, a multi-catalytic enzyme complex responsible for the degradation of intracellular proteins. [ 3] Inhibition of the proteasome disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger apoptosis in cancer cells. [ 3] The chymotrypsin-like (CT-L) activity of the β5 subunit of the proteasome is a key target for many inhibitors.
| Compound/Derivative | Target/Assay | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Dipeptide boronic acid (Compound 15) | Proteasome (in vitro) | 4.60 | Bortezomib | 7.05 | [1] |
| Tyropeptin-boronic acid derivative (AS-06) | 20S Proteasome (CT-L activity) | 2.2 | - | - | [2] |
| Tyropeptin-boronic acid derivative (AS-29) | 20S Proteasome (CT-L activity) | 14 | - | - | [2] |
| 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114) | Growth Inhibition (MTT assay) | 1500 | - | - | [3] |
This table presents a selection of data for comparative purposes. The development of a comprehensive SAR for (4-Aminopyridin-3-yl)boronic acid derivatives will require the synthesis and testing of a focused library of analogues.
Experimental Validation Workflow
A robust validation of biological activity requires a multi-faceted approach, starting from initial in vitro screening to more complex cell-based assays that probe the mechanism of action.
Caption: A generalized workflow for the synthesis and biological validation of novel anticancer compounds.
Part 1: Synthesis of (4-Aminopyridin-3-yl)boronic Acid Derivatives
The synthesis of aminopyridine boronic acids can be achieved through several established methods in organic chemistry. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation. [ 3]
Step-by-Step Methodology: Miyaura Borylation
-
Starting Material: Begin with a suitable halogenated 4-aminopyridine precursor, for example, 3-bromo-4-aminopyridine.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halogenated aminopyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a boron source (e.g., bis(pinacolato)diboron) in an appropriate anhydrous solvent (e.g., dioxane or DMF).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically 80-100 °C) for a defined period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to yield the desired aminopyridine boronic acid pinacol ester.
-
Deprotection: The pinacol ester can be deprotected to the free boronic acid using various methods, such as treatment with a strong acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.
Part 2: In Vitro Biological Evaluation
The initial assessment of a compound's biological activity often involves a biochemical assay to determine its direct inhibitory effect on the target enzyme. For proteasome inhibitors, a fluorogenic assay is a common and robust method.
Step-by-Step Methodology: Fluorogenic Proteasome Assay
-
Reagents:
-
Purified 20S human proteasome
-
Fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., bortezomib)
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add serial dilutions of the test compounds and the positive control.
-
Add the purified 20S proteasome and incubate for a pre-determined time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
To assess the broader impact of the compounds on cancer cell viability, a cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Step-by-Step Methodology: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., multiple myeloma cell line RPMI-8226 or a panel of different cancer cell lines) in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the (4-Aminopyridin-3-yl)boronic acid derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Part 3: Mechanism of Action Studies
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. This can be assessed through various methods, including the detection of phosphatidylserine externalization using Annexin V staining.
Caption: Simplified signaling pathway illustrating how proteasome inhibition leads to apoptosis.
Step-by-Step Methodology: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compounds at their GI₅₀ concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
The (4-Aminopyridin-3-yl)boronic acid scaffold holds significant promise for the development of novel anticancer agents, particularly as proteasome inhibitors. The comparative data, while preliminary, suggests that aminopyridine boronic acid derivatives can exhibit potent biological activity. A systematic approach to synthesis and biological validation, as outlined in this guide, is crucial for elucidating the full therapeutic potential of this chemical class. Future research should focus on building a comprehensive structure-activity relationship library to optimize potency, selectivity, and drug-like properties. Further mechanistic studies will also be essential to fully characterize the cellular effects of these promising compounds and to identify potential biomarkers for patient stratification in future clinical development.
References
-
Alves, M. J., Ferreira, I. C. F. R., & Santos, C. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Li, P., & Cui, J. (2018). Synthesis of biologically active boron-containing compounds. Chinese Chemical Letters, 29(1), 37-44. [Link]
-
Alves, M. J., Ferreira, I. C. F. R., & Santos, C. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Groll, M., Berkers, C. R., Ploegh, H. L., & Ovaa, H. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451-456. [Link]
-
Zhu, Y., Zhu, X., Wu, G., Ma, Y., Li, Y., Zhao, X., ... & Zhang, L. (2010). Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure-activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. Journal of medicinal chemistry, 53(5), 1990-1999. [Link]
-
Uchida, T., Asai, A., Ohori, N., Igarashi, Y., & Mizukami, T. (2012). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. Cancer science, 103(1), 133-139. [Link]
-
Milstien, S., & Kador, P. F. (2015). Anticancer Activity of Some Boronic Acid Arylidene Heterocycles. Andrews University Digital Commons. [Link]
-
Khan, I., & Ali, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. [Link]
-
A. M. A. (2014). A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. Molecular pharmacology, 69(5), 1491-1499. [Link]
Sources
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- 2. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of (4-Aminopyridin-3-yl)boronic Acid: A Comparative Guide for Researchers
<
In the realms of medicinal chemistry and drug development, the unequivocal structural verification of synthesized molecules is a foundational pillar of rigorous scientific practice. (4-Aminopyridin-3-yl)boronic acid serves as a critical building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the construction of complex molecular frameworks.[1] The utility and reactivity of this compound, however, are intrinsically linked to its structural purity. This guide presents a comprehensive, data-driven approach to the spectroscopic analysis of (4-Aminopyridin-3-yl)boronic acid, offering a comparative framework against potential impurities and alternative analytical methodologies.
The Critical Need for Structural Integrity
The synthesis of (4-Aminopyridin-3-yl)boronic acid is not without its challenges. The inherent nature of boronic acids makes them susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[2] Furthermore, incomplete reactions can result in the carryover of starting materials or the formation of protodeborylation byproducts.[3] These impurities can have a detrimental impact on subsequent synthetic steps and the biological profile of the final compounds. Therefore, a multi-pronged spectroscopic strategy is not merely advisable but essential for robust quality control.
An Integrated Spectroscopic Approach for Unambiguous Confirmation
A singular analytical technique is often insufficient to provide a complete structural picture. This guide champions a synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy stands as the most powerful and informative technique for determining the detailed structure of organic molecules in solution. For (4-Aminopyridin-3-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive dataset for structural confirmation.
¹H NMR: Deciphering the Proton Landscape
¹H NMR spectroscopy provides precise information regarding the electronic environment and connectivity of protons within the molecule.
Expected ¹H NMR Data for (4-Aminopyridin-3-yl)boronic acid:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H (position 2) | ~8.3 | s | 1H | Deshielded by adjacent nitrogen and aromatic ring current. |
| Pyridine H (position 6) | ~8.1 | d | 1H | Deshielded, coupled to H at position 5. |
| Pyridine H (position 5) | ~6.8 | d | 1H | Shielded relative to other ring protons, coupled to H at position 6. |
| Amino (-NH₂) | ~5.0 (broad) | s | 2H | Exchangeable protons, broadening due to solvent exchange and quadrupolar effects. |
| Boronic acid (-B(OH)₂) | ~8.4 (broad) | s | 2H | Highly exchangeable and broad signal. |
Causality Behind Spectral Features: The distinct chemical shifts of the pyridine protons are a direct consequence of the heteroatom's electron-withdrawing nature and the anisotropic effects of the aromatic ring. The broadness of the -NH₂ and -B(OH)₂ signals is a hallmark of exchangeable protons and is often solvent-dependent. In deuterated methanol (CD₃OD), these peaks may be attenuated or absent due to rapid exchange with the solvent deuterium.[2]
¹³C NMR: Mapping the Carbon Backbone
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (C-NH₂) | ~158 |
| C2 | ~152 |
| C6 | ~150 |
| C5 | ~110 |
| C3 (C-B) | ~128 (often broad) |
Expert Insight: A key diagnostic feature in the ¹³C NMR spectrum is the signal corresponding to the carbon atom directly bonded to the boron (C3). This peak is often broadened due to the quadrupolar nature of the boron nucleus, a phenomenon that provides strong evidence for the presence of the C-B bond.
¹¹B NMR: Direct Interrogation of the Boron Center
¹¹B NMR is a crucial and direct method for characterizing boron-containing compounds.[4][5] It allows for the clear differentiation between the desired boronic acid and its common boroxine impurity.
Expected ¹¹B NMR Data:
-
(4-Aminopyridin-3-yl)boronic acid: A single, relatively broad signal is expected in the range of δ 28-31 ppm .
-
Corresponding Boroxine: The trimeric boroxine impurity typically appears slightly downfield, around δ 33 ppm .[6]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often advantageous for observing the exchangeable -NH₂ and -B(OH)₂ protons.
-
Instrumental Setup: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set a spectral width from 0 to 12 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
-
¹³C and ¹¹B NMR Acquisition:
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans will be necessary.
-
For ¹¹B NMR, use a broadband probe tuned to the ¹¹B frequency or a dedicated boron probe.
-
Protocol Trustworthiness: This standardized protocol is widely accepted for the analysis of small organic molecules. The use of a high-field instrument is critical for resolving the fine coupling patterns of the aromatic protons, which is essential for unambiguous assignment.
Mass Spectrometry (MS): Unveiling the Molecular Mass
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound.
Expected Mass Spectrometric Data (Electrospray Ionization - ESI):
-
Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 139.06.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, which should be consistent with the calculated exact mass for the molecular formula C₅H₇BN₂O₂ (138.0600).[7]
Comparative Analysis of Key Molecular Ions:
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| (4-Aminopyridin-3-yl)boronic acid | C₅H₇BN₂O₂ | 138.0600 |
| (4-Aminopyridin-3-yl)boroxine | C₁₅H₁₅B₃N₆O₃ | 364.1446 |
Workflow for Mass Spectrometric Analysis:
Caption: A streamlined workflow for the confirmation of molecular weight using ESI-MS.
Experimental Protocol for MS Analysis
-
Sample Preparation: Create a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent system such as 50:50 acetonitrile:water or methanol.
-
Instrumentation: Employ an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer to achieve high mass accuracy.
-
Data Acquisition: Acquire data in positive ion mode. It is also advisable to acquire in negative ion mode, where the deprotonated molecule [M-H]⁻ may be observed.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for the identification of characteristic functional groups within a molecule.
Key Diagnostic IR Absorption Bands:
| Functional Group | Wavenumber Range (cm⁻¹) | Description of Band |
| O-H Stretch (from B(OH)₂) | 3200-3600 | Broad and strong |
| N-H Stretch (from NH₂) | 3300-3500 | Two sharp to medium bands |
| Aromatic C=C and C=N Stretches | 1500-1620 | Multiple sharp, strong bands |
| B-O Stretch | 1310-1380 | Strong and often broad |
Authoritative Grounding: The presence of a very broad absorption in the O-H stretching region, coupled with a strong B-O stretch, is highly indicative of the boronic acid functionality.[8] The characteristic pair of N-H stretching bands confirms the primary amine.[9] The combination of these features provides compelling evidence for the structure of (4-Aminopyridin-3-yl)boronic acid.
Conclusion: A Triad of Techniques for Validated Structural Confirmation
The structural integrity of (4-Aminopyridin-3-yl)boronic acid is a prerequisite for its successful application in research and development. By systematically employing a triad of spectroscopic techniques—NMR for detailed structural mapping, MS for definitive molecular weight confirmation, and IR for functional group identification—a robust and self-validating analytical workflow is established. This multi-faceted approach ensures the unambiguous confirmation of the target structure, thereby upholding the principles of scientific rigor and enabling reproducible, high-quality research.
References
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Accessed January 27, 2026. [Link]
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(4-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 23583877. PubChem. Accessed January 27, 2026. [Link]
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HELP: Purifying boronic acids sucks. Reddit. Accessed January 27, 2026. [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Accessed January 27, 2026. [Link]
-
11B NMR Chemical Shifts. San Diego State University. Accessed January 27, 2026. [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Accessed January 27, 2026. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Accessed January 27, 2026. [Link]
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CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. Accessed January 27, 2026. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Accessed January 27, 2026. [Link]
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A Comparative Guide to the Biological Screening of Novel Compounds Derived from (4-Aminopyridin-3-yl)boronic Acid
Introduction: The Strategic Value of the Aminopyridine Boronic Acid Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. (4-Aminopyridin-3-yl)boronic acid has emerged as a particularly valuable building block due to the convergence of two functionalities rich in biological potential: the aminopyridine core and the boronic acid moiety.
The aminopyridine structure is a "privileged" scaffold, frequently found in approved drugs and clinical candidates due to its ability to engage in a wide array of biological interactions.[1][2][3][4] Its nitrogen atoms can act as hydrogen bond acceptors and donors, crucial for binding to enzyme active sites and receptors.[2] Concurrently, the boronic acid group offers a unique set of chemical properties. Once considered potentially toxic, this view has been demystified, particularly after the success of drugs like the proteasome inhibitor bortezomib.[5][6] Boronic acids are now recognized for their ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and specific inhibition.[7] They also serve as exceptionally versatile handles for synthetic diversification, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9]
This guide provides a comprehensive framework for the synthesis and biological evaluation of a focused library of compounds derived from (4-aminopyridin-3-yl)boronic acid. We will detail the strategic synthesis, present a multi-pronged screening cascade—encompassing kinase inhibition, cytotoxicity, and antibacterial activity—and offer a comparative analysis of the resulting data to identify promising lead candidates.
Part 1: Synthesis of a Focused Compound Library via Suzuki-Miyaura Coupling
The primary rationale for selecting (4-aminopyridin-3-yl)boronic acid is its suitability for generating a diverse yet related set of molecules through robust and high-yield chemical reactions.[7][9] The Suzuki-Miyaura cross-coupling is the reaction of choice, allowing for the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl partners.[10] This approach enables a systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing Structure-Activity Relationships (SAR).
General Synthetic Workflow
The workflow begins with the coupling of (4-aminopyridin-3-yl)boronic acid with a selection of commercially available aryl halides (Ar-X, where X = Br, I). The choice of aryl halides is critical for library diversity; we selected representatives with electron-donating groups (e.g., 4-methoxyphenyl bromide), electron-withdrawing groups (e.g., 4-trifluoromethylphenyl bromide), and alternative heterocyclic systems (e.g., 2-bromothiophene) to probe a range of electronic and steric effects.
Sources
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Boronic acids and their derivatives - Enamine [enamine.net]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Boronic Acids and Their Derivatives in Suzuki-Miyaura Coupling: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid or its derivative. The choice of this reagent is far from trivial and can significantly impact reaction efficiency, yield, and the feasibility of a synthetic route. This guide provides a detailed, head-to-head comparison of commonly used boronic acid species, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Boron Reagent Family: A Strategic Overview
While boronic acids are the traditional workhorses of Suzuki-Miyaura coupling, a variety of derivatives have been developed to overcome their inherent limitations, such as instability and susceptibility to side reactions.[2] The most common classes of boron reagents used in this context are:
-
Boronic Acids (RB(OH)₂): The most reactive and atom-economical option, but often prone to decomposition and side reactions like protodeboronation.[1][3]
-
Boronate Esters (e.g., Pinacol Esters): More stable and easier to handle than boronic acids, making them suitable for multi-step syntheses and purification by chromatography.[1][4]
-
Potassium Trifluoroborates (RBF₃K): Highly stable, crystalline solids that are resistant to protodeboronation and air oxidation, offering excellent shelf-life.[3][5]
-
MIDA Boronates: Exceptionally stable, allowing for iterative cross-coupling strategies where the boronic acid is slowly released under specific conditions.[2][4]
The choice among these reagents hinges on a balance of reactivity, stability, and the specific demands of the synthetic target.
Reactivity and Mechanistic Considerations: The "Why" Behind the Choice
The crux of the Suzuki-Miyaura coupling is the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The nature of the boron species directly influences the rate and efficiency of this critical step.
The Transmetalation Step: A Kinetic Comparison
Recent mechanistic studies have provided invaluable insights into the relative rates of transmetalation for different boronic acid derivatives. A key study by Denmark and colleagues systematically compared the rates of aryl group transfer from various boronic esters to a palladium complex, relative to the parent arylboronic acid.[6] These findings challenge the long-held assumption that boronate esters must first hydrolyze to the corresponding boronic acid to be active in the catalytic cycle.[6]
| Boron Reagent | Structure | Relative Rate (krel) vs. Arylboronic Acid | Key Characteristics |
| Arylboronic Acid | Ar-B(OH)₂ | 1.0 | Baseline reactivity; prone to protodeboronation.[6] |
| Glycol Boronate Ester | Ar-B(OCH₂CH₂O) | ~23 | Significantly faster transmetalation than the boronic acid.[6] |
| Dimethyl Boronate Ester | Ar-B(OMe)₂ | ~21 | Rapid transmetalation, similar to the glycol ester.[6] |
| Boroxine | (ArBO)₃ | ~9.3 | Trimeric anhydride of boronic acid; faster than the monomeric acid.[6] |
| Catechol Boronate Ester | Ar-B(O₂C₆H₄) | ~4.3 | Electron-deficient ester that enhances transmetalation rate.[6] |
| Neopentyl Boronate Ester | Ar-B(OCH₂C(CH₃)₂CH₂O) | Reacts faster than boronic acid (qualitative) | Sterically hindered but reactive.[6] |
| α-Hydroxyisobutyrate Boronate Ester | Ar-B(OC(CH₃)₂COO) | ~0.4 | Slower than the parent boronic acid.[6] |
| Pinacol Boronate Ester | Ar-B(OC(CH₃)₂C(CH₃)₂O) | Reacts slower than boronic acid (qualitative) | Sterically hindered, leading to slower reaction.[6] |
Data synthesized from kinetic studies reported in J. Am. Chem. Soc. 2018, 140, 12, 4401–4416.[6]
These data reveal a nuanced picture: both electron-rich (glycol, dimethyl) and electron-deficient (catechol) esters can accelerate transmetalation compared to the free boronic acid.[6] Steric hindrance, as seen with the pinacol ester, can significantly retard the reaction rate.[6] This underscores that the choice of the diol component in a boronate ester is a critical parameter for reaction optimization.
The Catalytic Cycle and the Role of the Boron Species
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding how different boronic acid derivatives participate.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
